molecular formula C7H4N2O3S B1300290 5-Nitrobenzo[d]oxazole-2(3H)-thione CAS No. 22876-21-7

5-Nitrobenzo[d]oxazole-2(3H)-thione

Cat. No. B1300290
M. Wt: 196.19 g/mol
InChI Key: FQOGSTGLRLMQOV-UHFFFAOYSA-N
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Patent
US07838543B2

Procedure details

Combine 2-amino-4-nitrophenol (15.8 g, 102 mmol) and potassium xanthate (18.2 g, 114 mmol) in pyridine (200 mL). Reflux for 1 hour and then cool to room temperature. Pour the reaction into concentrated HCl (100 mL) and ice. Filter and wash the product with 1 N HCl to remove excess pyridine. Dry in a vacuum oven at 50° C. for 48 h to afford the title compound (15.9 g, 79%). 1H NMR (400 MHz, DMSO-d6): δ 8.18 (dd, 1H, J=8.8, 2.2 Hz), 7.93 (d, 1H, J=2.2 Hz), 7.73 (d, 1H, J=8.8 Hz).
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
18.2 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
79%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1[OH:11].CCO[C:15]([S-])=[S:16].[K+].Cl>N1C=CC=CC=1>[N+:8]([C:6]1[CH:5]=[CH:4][C:3]2[O:11][C:15](=[S:16])[NH:1][C:2]=2[CH:7]=1)([O-:10])=[O:9] |f:1.2|

Inputs

Step One
Name
Quantity
15.8 g
Type
reactant
Smiles
NC1=C(C=CC(=C1)[N+](=O)[O-])O
Step Two
Name
Quantity
18.2 g
Type
reactant
Smiles
CCOC(=S)[S-].[K+]
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Reflux for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
Pour
FILTRATION
Type
FILTRATION
Details
Filter
WASH
Type
WASH
Details
wash the product with 1 N HCl
CUSTOM
Type
CUSTOM
Details
to remove excess pyridine
CUSTOM
Type
CUSTOM
Details
Dry in a vacuum oven at 50° C. for 48 h
Duration
48 h

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=CC2=C(NC(O2)=S)C1
Measurements
Type Value Analysis
AMOUNT: MASS 15.9 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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